molecular formula C8H8N4O3S B1226014 Nifurthilinum

Nifurthilinum

Cat. No.: B1226014
M. Wt: 240.24 g/mol
InChI Key: KXXGBELYAHLJHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nifurthilinum is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a nitrofuran moiety and an imidazolidine-2-thione group. This compound is often studied for its potential antimicrobial properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nifurthilinum typically involves the condensation of 5-nitrofurfural with imidazolidine-2-thione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete condensation and formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Nifurthilinum undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nifurthilinum has several scientific research applications:

Mechanism of Action

The mechanism of action of Nifurthilinum involves its interaction with microbial enzymes and cellular components. The nitrofuran moiety is believed to interfere with bacterial DNA synthesis, leading to cell death. The imidazolidine-2-thione group may also contribute to its antimicrobial activity by disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: A well-known antimicrobial agent with a similar nitrofuran structure.

    Furazolidone: Another nitrofuran derivative with antimicrobial properties.

    Nitrofurazone: Used as a topical antibacterial agent.

Uniqueness

Nifurthilinum is unique due to its specific combination of a nitrofuran moiety and an imidazolidine-2-thione group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3S/c13-12(14)7-2-1-6(15-7)5-10-11-4-3-9-8(11)16/h1-2,5H,3-4H2,(H,9,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXGBELYAHLJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=S)N1)N=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862886
Record name 1-{[(5-Nitrofuran-2-yl)methylidene]amino}imidazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2240-21-3
Record name Thiofuradene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2240-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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